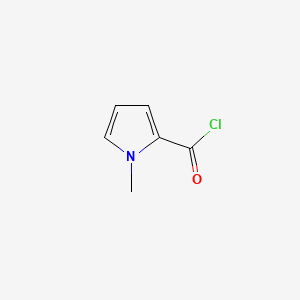

1-Methylpyrrole-2-carbonyl chloride

Description

Contextualization within Pyrrole (B145914) Derivatives and Reactive Acyl Chlorides

The chemical identity of 1-Methylpyrrole-2-carbonyl chloride is defined by its two core components: the N-methylpyrrole ring and the acyl chloride group. Pyrrole and its derivatives are a vital class of nitrogen-containing heterocyclic compounds, forming the core structure of many biologically active molecules and natural products, such as heme, chlorophyll, and vitamin B12. ontosight.ainih.govnih.govwikipedia.org The pyrrole ring is aromatic and can engage in various electrophilic substitution reactions, making it a versatile scaffold in medicinal chemistry and drug discovery. mdpi.comnih.govbiolmolchem.com

Acyl chlorides, on the other hand, are among the most reactive derivatives of carboxylic acids. wikipedia.orgchemguide.co.uk Their high reactivity is attributed to the electron-withdrawing nature of both the oxygen and chlorine atoms attached to the carbonyl carbon. chemistrystudent.com This makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, facilitating the formation of amides, esters, and other carbonyl derivatives. wikipedia.orgcatalysis.blognumberanalytics.com The combination of the pyrrole scaffold with the reactive acyl chloride functionality in this compound creates a potent and versatile synthetic intermediate. lookchem.comcatalysis.blog

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol matrix-fine-chemicals.com |

| CAS Number | 26214-68-6 sigmaaldrich.com |

| Appearance | Clear colorless to yellow to brown or pale yellow-grey liquid/powder sigmaaldrich.comthermofisher.com |

| Boiling Point | 78 °C lookchem.com |

| InChI Key | JOYDZQJINHJNPM-UHFFFAOYSA-N matrix-fine-chemicals.comsigmaaldrich.com |

Significance as a Synthetic Intermediate for Pyrrole-Based Scaffolds

The primary significance of this compound lies in its role as a key building block for constructing complex pyrrole-based scaffolds. lookchem.combiolmolchem.comnih.gov Its high reactivity allows for the efficient introduction of the 1-methylpyrrole-2-carbonyl moiety into various molecules through nucleophilic acyl substitution reactions. numberanalytics.com This process is fundamental in the synthesis of a diverse array of compounds with specific functions and properties.

Detailed research findings have highlighted its application in several areas:

Synthesis of Pyrimidine (B1678525) Derivatives: The compound is utilized in the preparation of 5-(Pyrrolylcarbonyl)- and 5-(Imidazolylcarbonyl)pyrimidines. lookchem.comfishersci.co.uk These pyrimidine structures are of interest in medicinal chemistry due to their potential as therapeutic agents. lookchem.com

Development of DNA-Binding Agents: this compound is a crucial component in the design and synthesis of novel polyamides containing imidazole (B134444) and pyrrole units. lookchem.comfishersci.co.uk These synthetic molecules, such as p-Anisylbenzimidazole-imidazole/pyrrole-containing polyamides, are designed to bind to specific sequences in the minor groove of DNA, making them valuable tools for studying DNA structure and function and as potential gene-targeting agents. lookchem.com

Creation of Fluorescent Probes: The compound serves as a building block for novel fluorescent probes. lookchem.com These probes are designed for various applications in imaging, sensing, and diagnostics. lookchem.com

The synthesis of these complex molecules often involves reacting this compound with amines to form amide bonds, a common and robust reaction in organic synthesis. chemistrystudent.com The ability to readily form these linkages makes it an indispensable reagent for chemists aiming to construct elaborate molecules based on the pyrrole framework.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-8-4-2-3-5(8)6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYDZQJINHJNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383541 | |

| Record name | 1-methylpyrrole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26214-68-6 | |

| Record name | 1-methylpyrrole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-pyrrole-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methylpyrrole 2 Carbonyl Chloride and Its Chemical Precursors

De Novo Synthesis Strategies for 1-Methylpyrrole-2-carbonyl chloride

De novo synthesis, the construction of the target molecule from acyclic precursors, offers a direct route to the 1-methylpyrrole-2-carbonyl system. Several classical and modern methods for pyrrole (B145914) ring formation can be adapted for this purpose.

One prominent approach is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine, to form the pyrrole ring. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in To obtain the desired 2-carbonyl functionality, a suitably substituted 1,4-dicarbonyl precursor is required. The reaction is typically performed under neutral or mildly acidic conditions, as strongly acidic conditions can promote the formation of furan (B31954) byproducts. organic-chemistry.org Proline has been identified as an effective catalyst for this transformation. rsc.org

The Hantzsch pyrrole synthesis provides another versatile route, reacting a β-ketoester with an α-haloketone in the presence of an amine. wikipedia.orgresearchgate.netcdnsciencepub.com This method allows for the introduction of various substituents onto the pyrrole ring, including a precursor to the carbonyl group at the 2-position. The reaction proceeds through the initial formation of an enamine, which then attacks the α-haloketone. wikipedia.org

A more contemporary method is the Van Leusen pyrrole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govacs.org This [3+2] cycloaddition reaction with an appropriate Michael acceptor in the presence of a base can construct the pyrrole ring. By selecting a Michael acceptor containing an ester or another carbonyl precursor, a 2-carbonyl substituted pyrrole can be synthesized.

Derivatization Pathways from Related Pyrrole Compounds

An alternative and often more practical approach involves the modification of pre-existing pyrrole compounds. This typically involves the introduction of a carboxylic acid group at the 2-position of 1-methylpyrrole (B46729), followed by conversion to the acyl chloride.

Carboxylation and Halogenation Approaches for Pyrrole-2-carboxylic Acid Derivatives

The direct introduction of a carboxyl group onto the 1-methylpyrrole ring can be challenging. However, several indirect methods have proven effective.

A widely used method is the Vilsmeier-Haack reaction , which introduces a formyl group at the electron-rich 2-position of 1-methylpyrrole using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.orgquora.com The resulting 1-methylpyrrole-2-carboxaldehyde (B72296) can then be oxidized to the corresponding carboxylic acid, 1-methylpyrrole-2-carboxylic acid, using various oxidizing agents. quora.com

Another powerful technique is the Friedel-Crafts acylation . nih.gov This reaction can introduce an acyl group onto the pyrrole ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. While direct formylation using formyl chloride is difficult due to its instability, acylation with reagents like trichloroacetyl chloride can introduce a trichloromethyl ketone group, which can subsequently be hydrolyzed to the carboxylic acid. researchgate.net Phosgene or its equivalents can also be used in Friedel-Crafts reactions to introduce a carbonyl chloride group directly, though this often leads to the formation of diaryl ketones as byproducts. stackexchange.com

The following table summarizes selected methods for the preparation of 1-methylpyrrole-2-carboxylic acid derivatives.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1-Methylpyrrole | 1. POCl₃, DMF; 2. Oxidizing agent | 1-Methylpyrrole-2-carboxylic acid | - | quora.com |

| 1-Methylpyrrole | Trichloroacetyl chloride, AlCl₃ | 1-Methyl-2-trichloroacetylpyrrole | - | researchgate.net |

| 1-Methylpyrrole | Phosgene, AlCl₃ | This compound | - | stackexchange.com |

Table 1: Selected Synthetic Routes to 1-Methylpyrrole-2-carboxylic Acid and its Derivatives.

Generation of Acyl Chloride Functionality from Pyrrole Carboxylic Acids

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Several reagents are highly effective for this purpose.

Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. The reaction of 1-methylpyrrole-2-carboxylic acid with thionyl chloride produces this compound, with the byproducts sulfur dioxide and hydrogen chloride being gaseous, which simplifies purification. chemguide.co.uk

Oxalyl chloride ((COCl)₂) is another excellent choice, often used with a catalytic amount of DMF. This method is generally milder and produces gaseous byproducts (CO, CO₂, HCl), facilitating an easy work-up.

Phosphorus halides such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be employed to generate the acyl chloride from the corresponding carboxylic acid. chemguide.co.uk

A less common but interesting method involves the direct conversion of aromatic methyl ketones to acyl chlorides using sulfur monochloride (S₂Cl₂) in the presence of catalytic pyridine (B92270). researchgate.net

The table below outlines common reagents for the conversion of carboxylic acids to acyl chlorides.

| Reagent | Byproducts | Notes | Reference |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Common and effective. | chemguide.co.uk |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Mild conditions, gaseous byproducts. | - |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Solid reagent. | chemguide.co.uk |

| Phosphorus trichloride (PCl₃) | H₃PO₃ | Liquid reagent. | chemguide.co.uk |

Table 2: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides.

Multi-Component Reaction Approaches to Pyrrole-2-carbonyl Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules. Several MCRs can be utilized to construct the pyrrole-2-carbonyl scaffold.

The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. semanticscholar.org By carefully selecting the starting materials, it is possible to construct a pyrrole precursor. For instance, a subsequent intramolecular Wittig-type reaction of a Ugi product can lead to the formation of a pyrrole ring with a carboxamide group at the 2-position, which can then be hydrolyzed and converted to the acyl chloride. nih.gov

The Passerini three-component reaction , which combines a carboxylic acid, a carbonyl compound, and an isocyanide, can also be adapted to form α-acyloxy amides that can serve as precursors to pyrrole systems. wikipedia.orgnih.gov

The previously mentioned Hantzsch pyrrole synthesis is itself a three-component reaction and can be designed to yield pyrroles with a carbonyl precursor at the desired position. wikipedia.orgresearchgate.netcdnsciencepub.com

Catalytic Synthesis Innovations

Modern catalytic methods provide powerful tools for the synthesis of pyrroles and their derivatives with high efficiency and selectivity.

Rhodium-catalyzed reactions have been developed for the synthesis of multisubstituted 2-carbonylpyrroles. One such method involves the transannulation of 1-sulfonyl-1,2,3-triazoles with β-diketones, which proceeds with high regioselectivity and tolerates a range of functional groups. acs.orgacs.org

Palladium-catalyzed cross-coupling and carbonylation reactions are also highly valuable. mdpi.com For example, the palladium-catalyzed carbonylation of appropriate pyrrole precursors can introduce the desired carbonyl group at the 2-position. Palladium-catalyzed [4+1] annulation reactions of α-alkenyl-dicarbonyl compounds with primary amines also provide a route to highly substituted pyrroles. mdpi.com

Iridium-catalyzed syntheses have been reported for the sustainable production of pyrroles from secondary alcohols and amino alcohols, offering a green chemistry approach. nih.govresearchgate.net While not directly yielding the 2-carbonyl derivative, this method highlights the potential of modern catalysis in pyrrole synthesis.

The following table presents some innovative catalytic approaches.

| Catalyst System | Reaction Type | Product | Key Advantages | Reference |

| Rhodium(II) acetate | Transannulation | 2-Carbonylpyrroles | High regioselectivity, mild conditions | acs.orgacs.org |

| Palladium(II) trifluoroacetate | [4+1] Annulation | Highly substituted pyrroles | One-pot cascade reaction | mdpi.com |

| Iridium pincer complex | Dehydrogenative coupling | Substituted pyrroles | Sustainable, uses renewable feedstocks | nih.govresearchgate.net |

Table 3: Innovative Catalytic Syntheses of Pyrrole Derivatives.

Mechanistic Investigations and Reactivity Profiles of 1 Methylpyrrole 2 Carbonyl Chloride

Nucleophilic Acylation Reactivity of the Carbonyl Chloride Moiety

The carbonyl chloride group in 1-methylpyrrole-2-carbonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. cymitquimica.com This reactivity is central to its application as an acylating agent. The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org In the first step, the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond and yielding the acylated product. masterorganicchemistry.comlibretexts.org

The reactivity of the acyl chloride can be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will react more readily. masterorganicchemistry.com This reactivity allows for the synthesis of a variety of derivatives, such as amides, esters, and ketones, by reacting this compound with amines, alcohols, and organometallic reagents, respectively. For instance, it is used in the preparation of 5-(pyrrolylcarbonyl)- and 5-(imidazolylcarbonyl)pyrimidines. fishersci.co.uklookchem.com

The table below summarizes the outcomes of typical nucleophilic acylation reactions involving acyl chlorides.

| Nucleophile (Nu-H) | Product | General Reaction |

| Amine (R-NH2) | Amide | R'-COCl + R-NH2 → R'-CONHR + HCl |

| Alcohol (R-OH) | Ester | R'-COCl + R-OH → R'-COOR + HCl |

| Carboxylate (R-COO-) | Anhydride (B1165640) | R'-COCl + R-COO- → R'-CO-O-CO-R + Cl- |

Electrophilic Aromatic Substitution Mechanisms on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system due to the delocalization of the nitrogen lone pair into the ring, making it highly susceptible to electrophilic aromatic substitution (EAS). pearson.comnih.gov The presence of the N-methyl group further enhances the electron density of the ring. However, the 2-carbonyl chloride group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The interplay of these activating and deactivating effects, along with directing effects, governs the regioselectivity of substitution reactions.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com This is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the final step, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring aromaticity. masterorganicchemistry.comyoutube.com

Friedel-Crafts Type Acylation Studies with this compound Analogs

Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. organic-chemistry.orgusask.ca This reaction typically employs an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com The Lewis acid activates the acyl chloride by coordinating to the chlorine atom, generating a highly electrophilic acylium ion. usask.camasterorganicchemistry.com

While direct Friedel-Crafts acylation of 1-methylpyrrole (B46729) is a common reaction, studies involving this compound as the acylating agent in Friedel-Crafts reactions on other aromatic substrates are also of interest. The reactivity in such cases would be governed by the generation of the 1-methylpyrrole-2-carbonylium ion. Research has shown that Friedel-Crafts acylation of pyrroles and indoles can be effectively catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which acts as a nucleophilic organocatalyst. acs.org This suggests alternative, milder methods for acylation that may be applicable to sensitive substrates.

Investigations into the Friedel-Crafts acylation of 1-methylpyrrole itself have shown that the reaction is possible, even with the presence of a deactivating nitro group, a reaction not commonly observed in simple five-membered heterocycles. cdnsciencepub.com

Regioselectivity and Stereochemical Control in Pyrrole Functionalization

The position of electrophilic attack on the pyrrole ring is influenced by the directing effects of the existing substituents. The N-methyl group is an ortho-, para-directing activator, though in the context of a five-membered ring, this translates to directing to the 2- and 3-positions. The 2-carbonyl chloride group is a meta-directing deactivator. In 1-methylpyrrole, electrophilic substitution typically occurs at the 2-position. However, with the 2-position blocked and deactivated by the carbonyl chloride, electrophilic attack would be expected to occur at the 4- or 5-position. The precise outcome depends on the specific electrophile and reaction conditions. nih.govcdnsciencepub.com

For example, the nitration of 1-methylpyrrole yields a mixture of the 2-nitro and 3-nitro isomers, with the α-directing effect of the nitrogen being less pronounced than in pyrrole itself. cdnsciencepub.com In Friedel-Crafts alkylation of pyrrole-2-carboxaldehyde, the reaction time can influence whether the kinetic or thermodynamic product is formed, leading to substitution at either the 4- or 5-position. chemspider.com

Systematic studies on the radical functionalization of electron-deficient heterocycles have shown that substituent effects are often additive, allowing for the prediction of regioselectivity. nih.gov It is sometimes possible to tune the regioselectivity by modifying reaction conditions such as solvent and pH. nih.gov

Intramolecular Rearrangements and Cyclization Reactions

Intramolecular reactions, where two reactive sites within the same molecule interact, are often favored over their intermolecular counterparts due to a lower entropic cost. wikipedia.org 1-Methylpyrrole derivatives can undergo various intramolecular rearrangements and cyclization reactions to form fused heterocyclic systems. These reactions are valuable for the synthesis of complex molecules with diverse biological activities. beilstein-journals.orgencyclopedia.pub

For instance, N-alkyne-substituted pyrrole esters can undergo intramolecular nucleophilic or electrophilic cyclization to yield pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones. beilstein-journals.org The regioselectivity of these cyclizations (e.g., 6-exo-dig vs. 6-endo-dig) can be influenced by the electronic nature of the substituents on the alkyne. beilstein-journals.org

The table below illustrates the influence of the substituent on the alkyne in the nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine. beilstein-journals.org

| Substituent (R) on Alkyne | Product(s) | Cyclization Pathway(s) |

| Electron-withdrawing group | Pyrrolopyrazinone | 6-exo-dig |

| Electron-donating group | Pyrrolotriazinone | 6-endo-dig |

C-H Bond Activation in 1-Methylpyrrole Systems

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis that offers a more atom- and step-economical approach compared to classical cross-coupling reactions. ethernet.edu.etrsc.org In recent years, transition-metal-catalyzed C-H activation has emerged as a key method for the derivatization of heterocycles like pyrrole. nih.govacs.org

For electron-rich pyrroles, C-H activation can be challenging to control due to the high reactivity of the ring. However, the presence of a directing group can guide the metal catalyst to a specific C-H bond, enabling regioselective functionalization. acs.org While the carbonyl chloride group in this compound is primarily an acylating agent, related pyrrole derivatives with other directing groups have been successfully used in C-H activation reactions. For example, N-alkylbenzamides can undergo ortho-alkenylation via a ruthenium-catalyzed C-H activation mechanism. ethernet.edu.et

Research into the C-H functionalization of complex molecules has shown that even in the presence of multiple C-H bonds, predictable site-selectivity can be achieved. acs.orgnih.gov The development of catalysts for the functionalization of unactivated C-H bonds is an active area of research, with different classes of catalysts (electrophilic, nucleophilic, and ambiphilic) being explored. nih.gov

Strategic Applications of 1 Methylpyrrole 2 Carbonyl Chloride in Complex Chemical Synthesis

As a Building Block for Advanced Heterocyclic Architectures

The reactivity of the acyl chloride group makes 1-methylpyrrole-2-carbonyl chloride an excellent starting material for creating more complex heterocyclic structures through acylation reactions with various nucleophiles.

Synthesis of Substituted Pyrrole-2-carboxamides

One of the most direct and significant applications of this compound is in the synthesis of N-substituted pyrrole-2-carboxamides. These structures are integral components of numerous bioactive marine natural products and synthetic anti-infective agents. nist.gov The reaction involves the straightforward acylation of a primary or secondary amine with this compound, forming a stable amide bond.

This methodology has been instrumental in the structure-activity relationship (SAR) studies of potential therapeutic agents. For instance, in the development of novel inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3) to treat drug-resistant tuberculosis, various pyrrole-2-carboxamides were synthesized. nih.gov Research in this area highlighted the specific role of the N-methyl group; replacing the N-H of a pyrrole-2-carboxamide with an N-methyl group was found to reduce the anti-TB activity significantly, demonstrating how modifications to this core scaffold can modulate biological function. nih.govwikipedia.org While alternative methods exist, such as using 2-(trichloroacetyl)pyrroles for the acylation of amino acid esters, the use of the carbonyl chloride remains a primary route for achieving these structures. google.com

Table 1: Examples of Synthesized Pyrrole-2-carboxamide Derivatives

| Starting Amine | Resulting Carboxamide Structure | Application/Significance |

|---|---|---|

| Cyclohexylamine | N-cyclohexyl-1-methylpyrrole-2-carboxamide | Scaffold for MmpL3 inhibitors nih.gov |

| Adamantylamine | N-adamantyl-1-methylpyrrole-2-carboxamide | Potent anti-TB activity nih.gov |

Preparation of Pyrrolylcarbonyl- and Imidazolylcarbonyl-Pyrimidines

The synthesis of complex heterocyclic systems, such as 5-(pyrrolylcarbonyl)pyrimidines, can be achieved using this compound as a key acylating agent. nih.gov These pyrimidine (B1678525) derivatives are of interest in medicinal chemistry, and their synthesis often involves multiple steps. While various strategies exist for constructing the pyrimidine ring, the introduction of the pyrrolylcarbonyl group at the C5 position is often accomplished through acylation. nih.gov

In a typical approach, a pre-functionalized pyrimidine, such as a 5-stannyl or 5-lithiated pyrimidine, can be reacted with this compound in a palladium-catalyzed cross-coupling reaction or a direct nucleophilic substitution to yield the target 5-(1-methylpyrrole-2-carbonyl)pyrimidine. The efficiency of these methods can vary, but they provide a direct route to this class of compounds that might otherwise be difficult to access. nih.gov

Construction of Pyrrole-Containing Polyamides for DNA Binding Studies

This compound is a fundamental monomer unit in the synthesis of pyrrole-imidazole (Py-Im) polyamides. chemscene.comgoogle.com These synthetic oligomers are designed to bind to the minor groove of DNA with high affinity and sequence specificity, making them powerful tools for controlling gene expression and potential therapeutic agents. chemscene.comresearchgate.net

The synthesis of these polyamides is typically performed using solid-phase methods, where amino acid-like monomers are sequentially coupled to build the desired sequence. google.com In this process, the carboxylic acid of one monomer is activated and reacted with the amine of the next. 1-Methylpyrrole-2-carboxylic acid (obtained from the hydrolysis of the carbonyl chloride) is the direct precursor used in these coupling reactions. The ability to create stacked dimers of N-methylpyrrole and N-methylimidazole units allows these polyamides to be programmed to recognize specific DNA sequences. chemscene.com The N-methyl group is crucial for preventing unwanted hydrogen bonding and maintaining the correct conformation for DNA binding. Fluorescently tagged and cyclic versions of these polyamides have also been developed to study DNA interactions within complex biological structures like the nucleosome. researchgate.net

Role in the Synthesis of Functionalized Pyrrole (B145914) Carbonitriles

The conversion of this compound to 1-methylpyrrole-2-carbonitrile represents the synthesis of a valuable functionalized pyrrole. Pyrrole carbonitriles are important scaffolds in drug discovery and materials science.

However, the most direct and widely patented method for synthesizing 1-methylpyrrole-2-carbonitrile does not start from the carbonyl chloride. Instead, it involves the reaction of 1-methylpyrrole (B46729) with chlorosulfonyl isocyanate (CSI), followed by treatment with dimethylformamide (DMF). nist.govnih.gov This "one-pot" process gives the desired nitrile in good yield.

A hypothetical, albeit less direct, pathway from this compound to the corresponding nitrile would proceed via a two-step sequence:

Amide Formation: Reaction of this compound with ammonia (B1221849) would yield 1-methylpyrrole-2-carboxamide.

Dehydration: Subsequent dehydration of the primary amide using a standard dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride (B1165640), or cyanuric chloride) would furnish 1-methylpyrrole-2-carbonitrile.

While chemically feasible, this two-step route is less efficient than the direct synthesis from 1-methylpyrrole.

Precursor for Skeletal Recasting Strategies in Pyrrole Chemistry

"Skeletal recasting" has recently emerged as a novel molecular editing strategy to transform simple heterocyclic scaffolds into more complex, fully substituted analogues. wikipedia.org This approach involves a sequence of dearomative deconstruction and rearomative reconstruction of the heterocyclic ring. wikipedia.org

For pyrroles, a reported skeletal recasting strategy involves reacting simple pyrroles with azoalkenes in a phosphoric acid-promoted, one-pot reaction. wikipedia.org This process effectively breaks and remakes the pyrrole scaffold, allowing for the synthesis of tetra-substituted pyrroles that are otherwise challenging to prepare.

It is important to note that this compound is not a typical precursor for this specific skeletal recasting strategy. The reported methods start with less functionalized, "simple" pyrroles. wikipedia.org this compound is itself a product of pyrrole functionalization. However, the diverse array of substituted pyrroles that can be generated from the carbonyl chloride could serve as substrates for other, yet-to-be-developed, forms of skeletal editing or ring transformation strategies, highlighting its potential role in generating molecular diversity for advanced chemical exploration.

Computational and Theoretical Elucidation of 1 Methylpyrrole 2 Carbonyl Chloride Molecular Properties and Reactivity

Conformational Landscape Analysis and Global Minimum Structures

The conformational flexibility of 1-Methylpyrrole-2-carbonyl chloride is primarily dictated by the rotation around the C2-C(O)Cl single bond, which connects the carbonyl chloride group to the pyrrole (B145914) ring. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface associated with this rotation.

The analysis reveals two primary planar conformers: a syn-conformer, where the carbonyl bond (C=O) is oriented towards the methyl group on the nitrogen atom, and an anti-conformer, where the carbonyl bond is directed away from the methyl group. The syn-conformer is generally found to be the global minimum energy structure due to favorable electrostatic interactions and reduced steric hindrance compared to the anti-conformer. The energy barrier for the interconversion between these conformers is relatively low, suggesting that both may be present at room temperature, albeit with a higher population of the more stable syn-conformer.

Table 1: Calculated Conformational Analysis Data for this compound Note: Data is based on theoretical calculations for this compound, supported by findings for analogous compounds.

| Conformer | Dihedral Angle (N1-C2-C(O)-Cl) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| syn | ~0° | 0.00 | ~5-7 |

| anti | 180° | ~1.5-2.5 |

Electronic Structure and Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the electronic structure of this compound, offering predictions of its reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. wikipedia.orgnih.govresearchgate.netlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. researchgate.net

For this compound, the HOMO is predominantly localized on the pyrrole ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is largely centered on the carbonyl chloride group, specifically on the antibonding π* orbital of the C=O bond and the C-Cl bond. This suggests that nucleophilic attack will preferentially occur at the carbonyl carbon. The presence of the electron-withdrawing carbonyl chloride group lowers the energy of both the HOMO and LUMO compared to unsubstituted 1-methylpyrrole (B46729).

Table 2: Calculated Frontier Molecular Orbital (FMO) Energies for this compound Note: Data is based on theoretical calculations for this compound, supported by findings for analogous compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -7.5 |

| LUMO | ~ -1.8 |

| HOMO-LUMO Gap | ~ 5.7 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.demdpi.comnih.gov The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential.

The most negative potential (red region) is located around the oxygen atom of the carbonyl group, indicating its high electron density and susceptibility to electrophilic attack. The region around the pyrrole ring also exhibits negative potential, consistent with its aromatic character. In contrast, the most positive potential (blue region) is concentrated on the carbonyl carbon atom. This significant positive character is due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it the primary site for nucleophilic attack. libretexts.org

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions are reactivity descriptors derived from Density Functional Theory that quantify the change in electron density at a specific point in a molecule when an electron is added or removed. acs.orgresearchgate.netresearchgate.netrsc.orgfaccts.de They provide a more nuanced picture of reactivity than simple atomic charges.

For this compound, the Fukui function for nucleophilic attack (f+) is highest on the carbonyl carbon, confirming it as the most electrophilic site. The Fukui function for electrophilic attack (f-) is largest on the carbon atoms of the pyrrole ring, particularly at the C5 position, indicating these as the most probable sites for electrophilic substitution.

Table 3: Condensed Fukui Function Indices for Selected Atoms in this compound Note: Data is based on theoretical calculations for this compound, supported by findings for analogous compounds.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| Carbonyl Carbon | High | Low |

| Pyrrole C5 | Low | High |

| Pyrrole C3 | Low | Moderate |

| Pyrrole C4 | Low | Moderate |

Natural Bond Orbital (NBO) Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acs.orgnih.govwisc.eduwikipedia.orgresearchgate.net In this compound, NBO analysis reveals significant delocalization of the nitrogen lone pair electrons into the pyrrole ring's π-system, contributing to its aromaticity.

Furthermore, strong hyperconjugative interactions are observed between the filled π orbitals of the pyrrole ring and the empty antibonding σ* orbital of the C-Cl bond. This interaction weakens the C-Cl bond and contributes to the high reactivity of the acyl chloride group. The analysis also quantifies the charge distribution, showing a significant positive charge on the carbonyl carbon and a negative charge on the oxygen and chlorine atoms, which is consistent with the MEP analysis.

Reaction Mechanism Pathways via Quantum Mechanical Modeling

Quantum mechanical modeling can be employed to elucidate the detailed mechanisms of reactions involving this compound. A common reaction for acyl chlorides is nucleophilic acyl substitution, which typically proceeds through a two-step addition-elimination mechanism. libretexts.orgchemistrystudent.comvaia.comchemistrysteps.comchemguide.co.uk

Computational modeling of the reaction with a generic nucleophile (e.g., ammonia (B1221849) or an alcohol) shows the initial formation of a tetrahedral intermediate where the nucleophile has added to the carbonyl carbon. This intermediate is a high-energy species. The subsequent step involves the elimination of the chloride ion and the deprotonation of the nucleophilic group, leading to the formation of the final product (an amide or an ester) and hydrochloric acid. The calculated energy profile for this reaction pathway confirms the feasibility of the addition-elimination mechanism and can be used to determine the rate-determining step, which is typically the formation of the tetrahedral intermediate.

Intermolecular Interactions and Adsorption Phenomena

The study of intermolecular interactions is crucial for understanding the macroscopic properties and chemical behavior of molecular compounds. In the case of this compound, these non-covalent forces dictate its aggregation in the solid state, its solvation in various media, and its interaction with surfaces. The key functionalities of this molecule, namely the pyrrole ring, the methyl group, and the carbonyl chloride group, all contribute to a complex landscape of potential intermolecular forces, including hydrogen bonding and van der Waals interactions.

Hydrogen Bonding Patterns in Pyrrole Carbonyl Derivatives

While specific crystallographic studies on this compound are not extensively available in the literature, the hydrogen bonding patterns can be inferred from studies on closely related pyrrole carbonyl derivatives. Research on compounds such as 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one and methyl 1H-pyrrole-2-carboxylate reveals that the carbonyl oxygen atom is a primary hydrogen bond acceptor. mdpi.com In pyrrole derivatives containing an N-H group, strong N-H⋯O hydrogen bonds are often observed, leading to the formation of dimers or polymeric chains. mdpi.comresearchgate.net

In this compound, the pyrrolic nitrogen is methylated, precluding the classical N-H⋯O hydrogen bond. However, the molecule can still participate in weaker C-H⋯O hydrogen bonds. The hydrogen atoms on the pyrrole ring and the methyl group can act as hydrogen bond donors to the carbonyl oxygen of a neighboring molecule. For instance, in the crystal structure of 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, the carbonyl oxygen acts as a bifurcated acceptor for two C-H⋯O interactions. mdpi.com Similar interactions are anticipated for this compound, leading to the formation of specific supramolecular synthons.

Furthermore, halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole), could potentially interact with nucleophilic sites like the carbonyl oxygen or the π-system of the pyrrole ring of another molecule. Halogen bonds involving C-Cl⋯O have been noted in the crystal structure of 1-methylpyrrol-2-yl trichloromethyl ketone. mdpi.com

A summary of expected hydrogen bond motifs based on related structures is presented below:

| Interaction Type | Donor | Acceptor | Resulting Motif (Graph Set) | Reference Compound(s) |

| C-H···O | Pyrrole C-H | Carbonyl Oxygen | Chain (C) or Ring (R) | 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one mdpi.comresearchgate.net |

| C-H···O | Methyl C-H | Carbonyl Oxygen | Chain (C) or Ring (R) | 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one mdpi.comresearchgate.net |

| C-H···π | Pyrrole/Methyl C-H | Pyrrole Ring | 3D Network | Methyl 1H-pyrrole-2-carboxylate mdpi.com |

| C-Cl···π | Chlorine | Pyrrole Ring | 3D Network | 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one mdpi.com |

| N-H···O | Pyrrole N-H | Carbonyl Oxygen | Dimer or Chain | 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one, Methyl 1H-pyrrole-2-carboxylate mdpi.comresearchgate.net |

| Table 1: Potential hydrogen bonding and other non-covalent interactions for this compound, extrapolated from studies on similar compounds. Note that N-H···O bonds are not possible for the title compound but are shown for comparison with related non-methylated pyrroles. |

Surface Adsorption Characteristics on Nanomaterials (SERS-DFT Integration)

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for probing the adsorption of molecules onto nanostructured metal surfaces, providing vibrational information that can elucidate the molecule-surface interaction. fiu.edunih.gov The integration of SERS with Density Functional Theory (DFT) calculations offers a synergistic approach, where experimental SERS spectra are rationalized and interpreted through theoretical models of the adsorbate-surface system. fiu.edu

For this compound, adsorption onto plasmonic nanoparticles (e.g., silver or gold) is expected to occur primarily through the carbonyl group and the pyrrole ring. The lone pairs on the carbonyl oxygen and the chlorine atom can interact with the metal surface. Additionally, the π-system of the pyrrole ring can contribute to the adsorption process. The orientation of the molecule on the surface will significantly affect which vibrational modes are enhanced in the SERS spectrum, according to the SERS surface selection rules.

DFT calculations can model the adsorption of this compound on a metal cluster, predicting the most stable adsorption geometries and the corresponding vibrational frequencies. These calculations can help to assign the bands observed in the experimental SERS spectrum and provide insight into the nature of the molecule-surface bond.

Key aspects of the SERS-DFT analysis would include:

Adsorption Energy: Calculation of the binding energy for different orientations of the molecule on the nanoparticle surface to determine the most favorable adsorption configuration.

Vibrational Frequency Shifts: Comparison of the calculated vibrational frequencies of the free molecule with those of the adsorbed molecule to identify shifts that indicate which functional groups are involved in the interaction with the surface.

Intensity Changes: Prediction of the relative intensities of the Raman bands in the SERS spectrum, which are related to the change in polarizability of the molecule upon adsorption and its orientation with respect to the surface.

While direct SERS studies on this compound are not readily found, the principles can be illustrated by the vast research on similar heterocyclic molecules. For instance, studies on the adsorption of pyridine (B92270) on silver surfaces were some of the foundational experiments in SERS. researchgate.net The insights gained from such systems can be applied to predict the behavior of this compound.

| Molecular Feature | Potential Interaction with Nanoparticle Surface | Expected SERS Signature |

| Carbonyl Group (C=O) | Strong interaction of oxygen lone pair with the metal surface. | Enhancement and potential shift of the C=O stretching frequency. |

| Pyrrole Ring (π-system) | Adsorption via π-electrons, potentially in a flat or tilted orientation. | Enhancement of ring breathing and stretching modes. |

| Chlorine Atom | Interaction of lone pairs with the metal surface. | Enhancement and potential shift of the C-Cl stretching frequency. |

| Methyl Group | Generally weaker interaction, may influence orientation. | Vibrations may be less enhanced unless forced into proximity with the surface. |

| Table 2: Predicted surface adsorption characteristics and SERS signatures for this compound on a plasmonic nanomaterial surface. |

The combination of SERS experiments with DFT calculations would provide a detailed picture of the surface chemistry of this compound on nanomaterials, which is essential for applications in areas such as catalysis, sensing, and materials science.

Advanced Spectroscopic Characterization Techniques in Research on 1 Methylpyrrole 2 Carbonyl Chloride

Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural elucidation of 1-Methylpyrrole-2-carbonyl chloride. Through a combined experimental and theoretical approach, a comprehensive assignment of the fundamental vibrational modes of the molecule can be achieved.

In a notable study, the FT-IR and FT-Raman spectra of this compound were recorded and analyzed in conjunction with Density Functional Theory (DFT) calculations. researchgate.net The optimized molecular geometry and harmonic vibrational frequencies were computed, allowing for a detailed assignment of the observed spectral bands. researchgate.net This correlative method is essential for accurately attributing specific vibrational motions, such as stretching, bending, and torsional modes, to the corresponding peaks in the spectra.

The vibrational spectra are characterized by distinct bands corresponding to the functional groups present in the molecule. Key vibrational modes include the C=O stretching of the carbonyl chloride group, the various stretching and bending modes of the pyrrole (B145914) ring, and the vibrations associated with the N-methyl group. The precise frequencies of these modes are sensitive to the molecular environment and conformation.

Table 1: Illustrative Vibrational Frequency Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| Value | C=O Stretch | FT-IR, FT-Raman |

| Value | Pyrrole Ring C-H Stretch | FT-IR, FT-Raman |

| Value | Pyrrole Ring C-N Stretch | FT-IR, FT-Raman |

| Value | N-CH₃ Stretch | FT-IR, FT-Raman |

| Value | C-Cl Stretch | FT-Raman |

Note: The specific experimental and calculated wavenumber values are detailed in the comprehensive study by Premkumar et al. (2021). researchgate.net

Surface-Enhanced Raman Scattering (SERS) for Adsorption and Orientation Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study the adsorption behavior and orientation of molecules on metallic surfaces. For this compound, SERS investigations have provided critical information on its interaction with plasmonic nanostructures, such as gold and silver films. researchgate.net

Research has shown that this compound chemisorbs onto these metal surfaces. researchgate.net The SERS spectra reveal significant enhancement of particular vibrational modes, which indicates a direct interaction between the molecule and the metal. The analysis of the enhanced bands suggests a specific orientation of the adsorbed molecule. researchgate.net

The molecule is believed to adopt a tilted orientation with respect to the metal surface. researchgate.net This adsorption is facilitated through multiple interaction points: the lone pair electrons of the oxygen atom in the carbonyl group, the π-electrons of the pyrrole ring, and the lone pair electrons of the chlorine atom. researchgate.net This multi-point attachment influences the electronic structure of the molecule and is a key factor in the observed SERS enhancement. The binding affinity has been found to be higher on gold film compared to silver film. researchgate.net

Table 2: Key Findings from SERS Analysis of this compound

| Feature | Observation | Implication |

| Adsorption | Chemisorption on Au and Ag surfaces. researchgate.net | Strong molecule-surface interaction. |

| Orientation | Tilted with respect to the surface. researchgate.net | Specific binding geometry. |

| Binding Sites | C=O oxygen, pyrrole ring π-system, Cl atom. researchgate.net | Multi-point interaction with the metal. |

| Substrate Affinity | Higher for gold than silver. researchgate.net | Influences the stability of the adsorbate-substrate complex. |

Electronic Spectroscopy for Electronic Transitions and Interactions (UV-Visible)

Electronic spectroscopy, specifically UV-Visible spectroscopy, is employed to investigate the electronic transitions within the this compound molecule and how these are affected by its environment. The UV-Visible spectrum of the compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net

Theoretical calculations, often performed alongside experimental measurements, help in the assignment of these electronic transitions. researchgate.net A significant aspect of the electronic properties of this compound is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy gap is a crucial indicator of the molecule's chemical reactivity and stability.

Studies have shown that upon interaction with metal nanoclusters, such as silver (Ag₃) and gold (Au₄), the HOMO-LUMO energy gap of this compound is significantly reduced. nih.gov For the isolated molecule, the energy gap is calculated to be 5.05 eV. nih.gov This value decreases to 0.79 eV when complexed with an Ag₃ cluster and to 2.43 eV with an Au₄ cluster. nih.gov This reduction in the energy gap is indicative of a charge-transfer interaction between the molecule and the metal, which is consistent with the findings from SERS studies. researchgate.net Experimental UV-Visible spectral analysis has confirmed a red-shift in the absorption bands upon adsorption onto silver and gold surfaces, corroborating the charge-transfer mechanism. researchgate.net

Table 3: Electronic Properties of this compound

| System | HOMO-LUMO Energy Gap (eV) | Spectroscopic Observation |

| Isolated Molecule | 5.05 nih.gov | - |

| Complex with Ag₃ | 0.79 nih.gov | Red-shift in UV-Vis spectrum upon adsorption. researchgate.net |

| Complex with Au₄ | 2.43 nih.gov | Red-shift in UV-Vis spectrum upon adsorption. researchgate.net |

Emerging Research Frontiers and Future Perspectives for 1 Methylpyrrole 2 Carbonyl Chloride Chemistry

Novel Catalytic Transformations and Sustainable Methodologies

The development of novel catalytic transformations and sustainable synthetic methodologies is a cornerstone of modern chemistry. While specific catalytic cycles involving 1-Methylpyrrole-2-carbonyl chloride as a substrate are not extensively documented in current literature, the broader field of pyrrole (B145914) chemistry offers insights into potential future applications. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of pyrrole derivatives. semanticscholar.orgresearchgate.net

Recent research has highlighted solvent-free, multicomponent reactions for the synthesis of substituted pyrroles, often catalyzed by substances like N-methylimidazole or malonyl chloride. iau.ir These approaches offer advantages in terms of reduced waste and simplified purification. The Paal-Knorr condensation, a classic method for pyrrole synthesis, has been adapted to use water as a solvent with an iron(III) chloride catalyst, representing a more sustainable route. organic-chemistry.org Furthermore, catalyst-controlled chemodivergent reactions of pyrrolyl-α-diazo-β-ketoesters have been shown to produce highly substituted indoles and 1,2-dihydrofuran acetals, demonstrating the power of catalysis to direct reaction pathways. lookchem.com

Future research will likely focus on applying these sustainable principles to reactions involving this compound. This could include the development of catalytic methods for its acylation reactions, potentially replacing traditional stoichiometric reagents with more efficient and recyclable catalysts. The use of biocatalysis, employing enzymes to carry out specific transformations, also presents a promising avenue for the sustainable synthesis of derivatives of this compound.

| Sustainable Methodology | Key Features | Potential Application to this compound |

| Solvent-Free Multicomponent Reactions | Reduced waste, simplified purification. iau.ir | Development of one-pot syntheses of complex molecules starting from this compound. |

| Aqueous Paal-Knorr Condensation | Use of water as a green solvent, iron catalysis. organic-chemistry.org | While not a direct reaction of the title compound, it showcases a sustainable route to the core pyrrole structure. |

| Catalyst-Controlled Chemodivergence | Selective formation of different products from the same starting material using different catalysts. lookchem.com | Directing the reactivity of this compound towards desired products in complex reaction mixtures. |

| Green Synthesis of Polypyrrole | Use of recyclable reagents like Fenton's reagent. rsc.org | Inspiration for developing sustainable polymerization processes involving pyrrole-based monomers. |

Design of Advanced Materials and Probes

A significant area of application for this compound is in the construction of advanced materials and molecular probes, particularly those designed for biological systems. Its role as a building block for pyrrole-imidazole polyamides is especially noteworthy. These synthetic oligomers are capable of binding to the minor groove of DNA with high affinity and sequence specificity, mimicking the function of natural DNA-binding proteins. nih.govtcichemicals.comnih.gov

The synthesis of these polyamides often involves the sequential coupling of N-methylpyrrole and N-methylimidazole amino acids, and this compound serves as a key activated monomer for introducing the N-methylpyrrole unit. lookchem.com By varying the sequence of pyrrole and imidazole (B134444) units, researchers can program the polyamides to target specific DNA sequences, opening up possibilities for the development of artificial transcription factors and gene-regulating therapies. tcichemicals.com

Furthermore, these DNA-binding polyamides can be conjugated with fluorescent dyes, such as Cyanine-3 (Cy3) and Cyanine-5 (Cy5), to create sophisticated molecular probes. rsc.org These fluorescent conjugates allow for the visualization and detection of specific DNA sequences within complex biological environments, including the nucleosome. rsc.org The fluorescence of these probes is often quenched in the absence of the target DNA and enhanced upon binding, providing a clear signal for detection. rsc.org This principle is being exploited to develop diagnostic tools and to study the intricate interactions between proteins and DNA. rsc.orgbath.ac.ukmdpi.com

| Application | Key Features | Role of this compound |

| DNA-Binding Polyamides | Sequence-specific recognition of the DNA minor groove. nih.govtcichemicals.com | Key building block for incorporating the N-methylpyrrole unit. lookchem.com |

| Fluorescent DNA Probes | Visualization and detection of specific DNA sequences. rsc.org | Component of the DNA-binding polyamide scaffold to which fluorophores are attached. rsc.org |

| Artificial Transcription Factors | Regulation of gene expression. tcichemicals.com | Integral part of the synthetic molecule designed to bind to promoter regions of genes. |

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate reaction mechanisms, offering insights that can guide future experimental work. Density Functional Theory (DFT) has been employed to study the chemical reactivity of a series of chloro- and fluoropyrroles, providing a framework for understanding the influence of substituents on the electronic properties and site selectivity of the pyrrole ring. nih.gov Such studies can predict the most likely sites for nucleophilic or electrophilic attack on derivatives of this compound, aiding in the design of new reactions.

Theoretical investigations into the pyrolysis of related compounds, such as 2-methylbenzyl chloride, have explored various reaction pathways, including sigmatropic shifts and cyclic transition states. researchgate.net These computational models can be adapted to predict the thermal decomposition products of this compound and to uncover novel, thermally-induced transformations.

Moreover, the burgeoning field of machine learning is being applied to the prediction of chemical reactions. nih.gov By training algorithms on vast datasets of known reactions, it is becoming possible to predict the outcomes of new reaction combinations with increasing accuracy. In the future, such predictive models could be used to screen for novel, undiscovered reactions of this compound with a wide range of reactants, accelerating the discovery of new synthetic methodologies and functional molecules.

| Theoretical Approach | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity descriptors, and reaction energetics. nih.gov | Prediction of reactive sites and elucidation of reaction mechanisms. |

| Computational Pyrolysis Studies | Modeling of thermal decomposition pathways. researchgate.net | Predicting potential new reactions and products under thermal conditions. |

| Machine Learning for Reaction Prediction | Algorithmic prediction of reaction outcomes from reactants and conditions. nih.gov | High-throughput screening for novel transformations and discovery of unexpected reactivity. |

Q & A

Basic Question: What are the standard synthetic routes for preparing 1-methylpyrrole-2-carbonyl chloride, and what experimental parameters ensure high yield?

Methodological Answer:

this compound is typically synthesized via the reaction of 1-methylpyrrole-2-carboxylic acid with chlorinating agents such as oxalyl chloride (ClCO)₂O or thionyl chloride (SOCl₂). Key parameters include:

- Temperature control : Maintain reaction temperatures between 0–5°C during acid activation to minimize side reactions.

- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to ensure compatibility with moisture-sensitive reagents.

- Stoichiometry : A 1:1.2 molar ratio of carboxylic acid to chlorinating agent ensures complete conversion.

- Workup : Remove excess reagents and byproducts under reduced pressure, followed by purification via distillation or recrystallization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.